2-[(E)-{[(Z)-[Amino(methylsulfanyl)methylidene]amino]imino}methyl]-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-{[(Z)-[Amino(methylsulfanyl)methylidene]amino]imino}methyl]-4-methylphenol is a complex organic compound with the molecular formula C10H13N3OS It is characterized by its unique structure, which includes a phenol group, an imine group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[(Z)-[Amino(methylsulfanyl)methylidene]amino]imino}methyl]-4-methylphenol typically involves the reaction of 4-methylphenol with appropriate reagents to introduce the amino, methylsulfanyl, and imine groups. One common method involves the condensation of 4-methylphenol with a methylsulfanyl-substituted amine under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[(Z)-[Amino(methylsulfanyl)methylidene]amino]imino}methyl]-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The methylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
2-[(E)-{[(Z)-[Amino(methylsulfanyl)methylidene]amino]imino}methyl]-4-methylphenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(E)-{[(Z)-[Amino(methylsulfanyl)methylidene]amino]imino}methyl]-4-methylphenol involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s unique structure allows it to interact with various biological molecules, leading to its diverse effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{(E)-[(4’-{[(Z)-(2-Hydroxyphenyl)methylidene]amino}[1,1’-biphenyl]-4-yl)imino]methyl}phenol
- 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol
Uniqueness
2-[(E)-{[(Z)-[Amino(methylsulfanyl)methylidene]amino]imino}methyl]-4-methylphenol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C10H13N3OS |
---|---|
Molecular Weight |
223.30 g/mol |
IUPAC Name |
methyl N'-[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]carbamimidothioate |
InChI |
InChI=1S/C10H13N3OS/c1-7-3-4-9(14)8(5-7)6-12-13-10(11)15-2/h3-6,14H,1-2H3,(H2,11,13)/b12-6+ |
InChI Key |
AUYZAAGSGFULLW-WUXMJOGZSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)/C=N/N=C(/N)\SC |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C=NN=C(N)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.